molecular formula C17H27N3O B7512531 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide

4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide

Cat. No. B7512531
M. Wt: 289.4 g/mol
InChI Key: ZBNLKEAYLTYGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide, also known as IPP or GW405833, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide has been studied for its potential applications in various scientific fields. In medicine, 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders such as arthritis. 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide has also been studied for its potential use as an antidepressant and anxiolytic agent. In agriculture, 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide has been shown to have insecticidal properties, making it a potential candidate for the development of insecticides. In materials science, 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide has been studied for its potential use as a building block for the synthesis of novel materials.

Mechanism of Action

The exact mechanism of action of 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide is not fully understood. However, it is believed to act by modulating the activity of certain receptors in the brain, including the serotonin receptor and the adenosine receptor. 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide has been shown to reduce pain and inflammation, as well as improve cognitive function and mood. 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide has also been shown to have insecticidal properties, making it a potential candidate for the development of insecticides.

Advantages and Limitations for Lab Experiments

One advantage of using 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide. In medicine, further studies are needed to fully understand the mechanisms underlying its anti-inflammatory and analgesic effects, as well as its potential use as an antidepressant and anxiolytic agent. In agriculture, further studies are needed to determine the full range of insecticidal properties of 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide and its potential use as an insecticide. In materials science, further studies are needed to explore the potential use of 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide as a building block for the synthesis of novel materials. Overall, 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide has the potential to make significant contributions to a range of scientific fields, and further research is needed to fully explore its potential.

Synthesis Methods

4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide can be synthesized using various methods, including the reaction of 1-benzylpiperazine with isobutyryl chloride and subsequent hydrogenation, or the reaction of 1-benzylpiperazine with isobutyric anhydride and subsequent reduction. The purity and yield of 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide can be improved by using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

properties

IUPAC Name

4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-13(2)15-7-5-6-8-16(15)18-17(21)20-11-9-19(10-12-20)14(3)4/h5-8,13-14H,9-12H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNLKEAYLTYGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)N2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide

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